2,1-Benzisothiazole-3-carbonyl chloride

Catalog No.
S14521969
CAS No.
57676-11-6
M.F
C8H4ClNOS
M. Wt
197.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,1-Benzisothiazole-3-carbonyl chloride

CAS Number

57676-11-6

Product Name

2,1-Benzisothiazole-3-carbonyl chloride

IUPAC Name

2,1-benzothiazole-3-carbonyl chloride

Molecular Formula

C8H4ClNOS

Molecular Weight

197.64 g/mol

InChI

InChI=1S/C8H4ClNOS/c9-8(11)7-5-3-1-2-4-6(5)10-12-7/h1-4H

InChI Key

HZFCRNJCVODTBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(SN=C2C=C1)C(=O)Cl

2,1-Benzisothiazole-3-carbonyl chloride is a heterocyclic compound characterized by a fused benzene and isothiazole ring system with a carbonyl chloride functional group. This compound is notable for its unique structural features, which include a nitrogen and sulfur atom within the isothiazole ring. Its molecular formula is C8H5ClN1O1S1C_8H_5ClN_1O_1S_1, and it plays a significant role in various

  • Nucleophilic Substitution: The carbonyl chloride group can react with nucleophiles, leading to the formation of amides or esters.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The aromatic system allows for substitution reactions, where various substituents can be introduced onto the benzene ring.

Common reagents used in these reactions include thionyl chloride for chlorination and sodium borohydride for reductions.

Research indicates that 2,1-benzisothiazole derivatives exhibit various biological activities. These compounds have shown potential as:

  • Antimicrobial Agents: Certain derivatives possess activity against bacteria and fungi.
  • Anticancer Properties: Some studies suggest that these compounds may inhibit cancer cell proliferation.
  • Enzyme Inhibitors: They have been identified as inhibitors of specific enzymes, such as those involved in metabolic pathways.

The biological mechanisms often involve the interaction of the compound with specific biomolecules, influencing cellular processes and signaling pathways.

The synthesis of 2,1-benzisothiazole-3-carbonyl chloride can be achieved through several methods:

  • Cyclization of o-Aminothiophenol: This method involves reacting o-aminothiophenol with carbonyl chlorides or their derivatives under controlled conditions.
  • Thionyl Chloride Method: A common approach includes the reaction of o-aminothiophenol with thionyl chloride, followed by hydrolysis to yield the desired compound.
  • One-Pot Synthesis: Utilizing α-substituted o-toluidines with thionyl chloride can yield 2,1-benzisothiazole-3-carbonyl chloride in a single step, albeit with moderate yields .

2,1-Benzisothiazole-3-carbonyl chloride has diverse applications across multiple fields:

  • Medicinal Chemistry: It serves as a precursor for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Used in the development of polymers and coatings due to its reactive functional groups.
  • Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.

Studies on the interactions of 2,1-benzisothiazole-3-carbonyl chloride with biological targets reveal its potential efficacy:

  • Enzyme Interaction: It has been shown to inhibit specific enzymes involved in metabolic processes, impacting pathways such as glucose metabolism.
  • Cellular Effects: The compound influences cell signaling pathways, potentially modulating gene expression and cellular responses.

These interactions highlight its significance in drug development and biochemical research.

Several compounds share structural similarities with 2,1-benzisothiazole-3-carbonyl chloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
2-Chloro-1,3-benzothiazoleBenzothiazole derivativeExhibits strong electrophilic properties; used in synthesis
3-Chloro-2,1-benzisothiazoleSubstituted benzisothiazoleKnown for antimicrobial activity; reactive towards nucleophiles
2-AminobenzothiazoleAmino-substituted benzothiazoleDisplays varied biological activities; used in drug design
2-MethylbenzisothiazoleMethyl-substituted benzisothiazoleOffers unique reactivity patterns; utilized in polymer chemistry

Each of these compounds possesses distinct properties that differentiate them from 2,1-benzisothiazole-3-carbonyl chloride while sharing similar structural elements. This uniqueness makes them valuable in their respective applications within medicinal chemistry and material science.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

196.9702126 g/mol

Monoisotopic Mass

196.9702126 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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